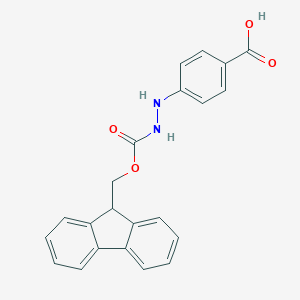

Fmoc-4-hydrazinobenzoic acid

Description

The exact mass of the compound 4-(2-Fmoc-hydrazino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-21(26)14-9-11-15(12-10-14)23-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,23H,13H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVJMSRGLQCZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373267 | |

| Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214475-53-3 | |

| Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid

CAS Number: 214475-53-3

This technical guide provides a comprehensive overview of Fmoc-4-hydrazinobenzoic acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols for its use in peptide synthesis and bioconjugation.

Physicochemical Properties

This compound is an off-white to light grey solid.[1] Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group on a hydrazine moiety, which is attached to a benzoic acid backbone. This unique combination of functional groups makes it a valuable reagent in organic and medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 214475-53-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₂H₁₈N₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 374.39 g/mol | [2][5] |

| Appearance | Off-white to light grey solid | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

| Density | 1.363 g/cm³ (Predicted) | [2] |

| pKa | 4.58 ± 0.10 (Predicted) | [2] |

Synthesis

The synthesis of this compound typically involves two main steps: the synthesis of the precursor 4-hydrazinobenzoic acid, followed by the protection of the hydrazine group with an Fmoc moiety.

Synthesis of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid can be synthesized from p-aminobenzoic acid through a diazotization reaction followed by reduction.[2][7]

Experimental Protocol:

Step 1: Diazotization of p-Aminobenzoic Acid [2]

-

Suspend p-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL) in a beaker.

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add concentrated hydrochloric acid.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 15 g) in water (e.g., 30 mL).

-

Add the sodium nitrite solution dropwise to the p-aminobenzoic acid suspension, maintaining the temperature between 0-5 °C.

-

Continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the p-carboxybenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt [2]

-

In a separate large beaker, prepare a solution of a suitable reducing agent, such as sodium sulfite or sodium metabisulfite, in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This should be done carefully to control the evolution of nitrogen gas.

-

After the complete addition of the diazonium salt solution, continue to stir the mixture for approximately 30 minutes to ensure the reduction is complete.

Step 3: Isolation of 4-Hydrazinobenzoic Acid [2]

-

Acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydrazinobenzoic acid.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water to remove any inorganic impurities.

-

Dry the product to obtain 4-hydrazinobenzoic acid.

Fmoc Protection of 4-Hydrazinobenzoic Acid

The introduction of the Fmoc protecting group onto the hydrazine moiety of 4-hydrazinobenzoic acid is a standard procedure in peptide chemistry.

Experimental Protocol:

-

Dissolve 4-hydrazinobenzoic acid in a suitable solvent, such as a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours or overnight.

-

Acidify the reaction mixture with a dilute acid, such as hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by chromatography to obtain this compound.

Applications in Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a C-terminal hydrazide functionality.[1] Peptide hydrazides are valuable intermediates for the synthesis of peptide thioesters, which are crucial for native chemical ligation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Fmoc-based SPPS.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Incorporating this compound in SPPS

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).

-

Loading of this compound:

-

Dissolve this compound and a base (e.g., DIPEA) in DMF.

-

Add the solution to the swollen resin and agitate for a specified time to allow for covalent attachment.

-

Cap any unreacted sites on the resin using a capping solution (e.g., a mixture of methanol and DIPEA in dichloromethane).

-

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the hydrazine moiety, exposing the free hydrazine.

-

Peptide Chain Elongation: Proceed with standard Fmoc-SPPS cycles of coupling and deprotection to build the desired peptide sequence on the free hydrazine.

-

Cleavage: Cleave the peptide hydrazide from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., a solution containing trifluoroacetic acid).

Applications in Bioconjugation: Antibody-Drug Conjugates (ADCs)

This compound is a valuable linker in the construction of antibody-drug conjugates (ADCs). The hydrazine group can react with a carbonyl group on a cytotoxic drug to form a hydrazone linkage, which is often designed to be cleavable under the acidic conditions of the lysosome within a cancer cell.

General Strategy for ADC Synthesis using a Hydrazone Linker

The following diagram outlines the general strategy for synthesizing an ADC using a linker derived from this compound.

Caption: General workflow for the synthesis of an ADC using a hydrazone linker.

Experimental Protocol for ADC Synthesis

This protocol outlines a general procedure for conjugating a drug to an antibody via a hydrazone linker.

Stage 1: Conjugation of the Linker to the Antibody

-

Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).

-

Linker Activation: If not already activated, activate the carboxylic acid group of this compound using standard carbodiimide chemistry (e.g., with EDC and NHS).

-

Conjugation: Add the activated linker to the antibody solution at a specific molar excess. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis to obtain the Fmoc-protected linker-antibody conjugate.

Stage 2: Drug Ligation

-

Fmoc Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the purified Fmoc-linker-antibody conjugate and incubate for 10-30 minutes at room temperature.

-

Purification: Immediately purify the deprotected linker-antibody conjugate by SEC to remove piperidine and byproducts.

-

Hydrazone Formation:

-

Dissolve the carbonyl-containing drug in a suitable solvent (e.g., DMSO).

-

Add the drug solution to the deprotected hydrazide-linker-antibody conjugate in an appropriate buffer (e.g., acetate buffer, pH 4.5-5.5). A catalytic amount of aniline may be added to facilitate the reaction.

-

Incubate the reaction for 2-16 hours at room temperature.

-

-

Final Purification: Purify the final ADC by SEC to remove unreacted drug and catalyst.

Role in a Biological Context: ADC Targeting a Cancer Cell

While this compound itself is not directly involved in signaling pathways, it is instrumental in creating molecules like ADCs that are designed to interact with and disrupt cellular processes in a targeted manner. The following diagram illustrates the mechanism of action of an ADC, synthesized using a hydrazone linker, targeting a cancer cell.

Caption: Mechanism of action for an ADC with an acid-labile hydrazone linker.

Safety and Handling

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]

-

Handling:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][9]

-

First Aid:

This guide provides a detailed technical overview of this compound, highlighting its importance as a versatile tool for researchers in the fields of peptide chemistry and drug development. The provided protocols and diagrams serve as a valuable resource for the practical application of this compound in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 8. carlroth.com [carlroth.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid

This compound is a versatile bifunctional molecule that serves as a critical building block and linker in modern organic synthesis, particularly within peptide chemistry and drug development.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for orthogonal protection strategies in synthesis, a reactive hydrazine moiety, and a carboxylic acid group, enabling a wide range of chemical modifications.[1][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications, and detailed experimental protocols.

Physicochemical and Structural Data

This compound is characterized by its specific molecular structure which dictates its reactivity and applications. The key quantitative data for this compound are summarized below.

| Property | Value | References |

| Molecular Weight | 374.4 g/mol | [1][4][5][6] |

| Molecular Formula | C₂₂H₁₈N₂O₄ | [1][4][5][6][7] |

| CAS Number | 214475-53-3 | [1][4][5] |

| Appearance | Off-white to light grey solid | [1][4] |

| Purity | Typically ≥95% - 96% (by HPLC) | [1][4][5] |

| Storage Conditions | 0 - 8 °C | [1][4] |

| Synonyms | 4-(Fmoc-hydrazino)-benzoic acid | [1][4][5][6][7] |

Core Applications in Research and Development

The unique trifunctional nature of this compound makes it an invaluable tool in several advanced scientific fields.

-

Solid-Phase Peptide Synthesis (SPPS) : The compound is a key building block for synthesizing peptide hydrazides.[1][8] Peptide C-terminal hydrazides are important precursors for producing peptide thioesters, which are crucial for protein synthesis via native chemical ligation (NCL).[8][9] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under basic conditions during the SPPS cycle.[10][11]

-

Chemical Linker : It functions as a stable linker in bioconjugation, connecting biomolecules to surfaces or other molecules.[1][2] The linker is notably stable to both acidic and basic conditions but can be cleaved with high specificity under mild oxidative conditions.[2]

-

Drug Development :

-

Anticancer Agents : The 4-hydrazinobenzoic acid scaffold is being actively explored for the development of novel anticancer therapeutics.[3][12] Derivatives have shown potent inhibitory effects against cancer cell lines such as HCT-116 and MCF-7, often inducing apoptosis.[12]

-

Pharmaceutical Intermediates : The core molecule, 4-hydrazinobenzoic acid, is a critical intermediate in the industrial synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload from blood transfusions.[13][14][15]

-

Synthesis and Methodologies

The synthesis of this compound begins with the preparation of its precursor, 4-hydrazinobenzoic acid, from p-aminobenzoic acid. This process involves a two-step chemical transformation: diazotization followed by reduction.[16][17]

This protocol details the synthesis of the core intermediate from p-aminobenzoic acid.[3][14][16]

Materials and Reagents:

-

p-Aminobenzoic acid

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

-

Deionized water

-

Ice

Step 1: Diazotization

-

Suspend p-aminobenzoic acid (e.g., 1.0 molar equivalent) in a solution of hydrochloric acid and water.[14][16]

-

Cool the suspension to 0-5 °C in an ice bath with vigorous and continuous stirring.[14][16]

-

In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite (1.0 - 1.1 molar equivalents).[16]

-

Slowly add the sodium nitrite solution dropwise to the p-aminobenzoic acid suspension, ensuring the temperature is maintained below 5 °C.[14][17]

-

After the addition is complete, continue stirring the mixture for an additional 20-30 minutes at 0-5 °C to ensure the complete formation of the p-carboxybenzenediazonium chloride intermediate.[14][16]

Step 2: Reduction

-

In a separate large beaker, prepare a cold solution of the reducing agent (e.g., sodium sulfite, 2.0 - 2.5 molar equivalents) in water.[16]

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the reducing agent solution. This step is exothermic and involves the evolution of nitrogen gas, so controlled addition is critical.[16]

-

Continue to stir the reaction mixture for 30-60 minutes after the addition is complete to ensure the reduction is finished.[14]

Step 3: Isolation and Purification

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-hydrazinobenzoic acid hydrochloride.[3][17]

-

Collect the solid precipitate by filtration and wash it with cold deionized water.[14]

-

To obtain the free acid, the hydrochloride salt can be dissolved in water and treated with a concentrated aqueous solution of sodium acetate.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[14]

-

Dry the final product under vacuum. An overall yield of around 82% can be achieved.[18]

The final step to obtain the title compound involves the protection of the hydrazine moiety with a fluorenylmethoxycarbonyl (Fmoc) group, typically using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate) in the presence of a base.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used to functionalize a resin, creating a stable support for the synthesis of peptide C-terminal hydrazides.[8][9] This Fmoc-hydrazine resin is then used in a standard automated SPPS workflow.

-

Resin Preparation : A suitable resin (e.g., 2-chlorotrityl chloride) is functionalized with this compound to create the starting solid support.[8]

-

Fmoc Deprotection : The synthesis cycle begins with the removal of the Fmoc protecting group from the resin-bound linker using a weak base, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose the free hydrazine group.[10]

-

Amino Acid Coupling : The first Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the hydrazine moiety on the resin.[6]

-

Chain Elongation : The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[11] This cycle proceeds from the C-terminus to the N-terminus.[11]

-

Final Cleavage : Once the peptide sequence is fully assembled, the peptide hydrazide is cleaved from the solid support using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[8] The cleaved peptide is then precipitated, purified (typically by RP-HPLC), and characterized.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 美国GlpBio - 4-(Fmoc-hydrazino)-benzoic acid | Cas# 214475-53-3 [glpbio.cn]

- 3. benchchem.com [benchchem.com]

- 4. cenmed.com [cenmed.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 214475-53-3 | FF49159 [biosynth.com]

- 7. 4-(2-Fmoc-hydrazino)benzoic acid | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Automated Peptide Synthesizers [peptidemachines.com]

- 12. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

Fmoc-4-hydrazinobenzoic acid structure and formula.

An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid

Introduction

This compound is a specialized chemical reagent extensively utilized in the fields of peptide synthesis and medicinal chemistry.[1] Its unique structure, incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrazine linker, and a benzoic acid moiety, makes it an invaluable tool for the synthesis of C-terminal peptide hydrazides. These peptide hydrazides are crucial intermediates for producing peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for constructing large peptides and small proteins.[2][3][4] This guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Structure and Chemical Formula

The molecule consists of three primary components: the base-labile Fmoc protecting group, a central hydrazine bridge, and a benzoic acid functional group which allows for its attachment to a solid support resin.

-

IUPAC Name: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid

-

SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O[6]

Physicochemical Properties

The quantitative properties of this compound are summarized below. These data are essential for experimental design, including reaction stoichiometry and storage protocols.

| Property | Value | Reference(s) |

| Molecular Weight | 374.4 g/mol | [1][5][7] |

| CAS Number | 214475-53-3 | [1][5][6] |

| Appearance | Off-white to light grey solid | [1][7] |

| Purity | ≥95% (HPLC) or ≥96% (HPLC) | [1][5][7] |

| Storage Temperature | 0 - 8 °C | [1][7] |

Experimental Protocols and Applications

This compound is primarily used as a linker in Solid-Phase Peptide Synthesis (SPPS) to generate peptide hydrazides.[1][2] The Fmoc group provides temporary protection of the hydrazine moiety, which is stable to the conditions used for peptide chain elongation but can be removed at the appropriate time.

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The incorporation and use of this compound in SPPS follows a multi-step workflow. This process enables the synthesis of a desired peptide sequence with a C-terminal hydrazide functionality, ready for subsequent ligation reactions.

Detailed Experimental Protocol: Synthesis of a Peptide Hydrazide

This protocol outlines the key steps for synthesizing a peptide C-terminal hydrazide on a solid support using this compound.

-

Resin Preparation and Linker Attachment:

-

Swell a suitable hydroxyl-functionalized resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).

-

Activate the carboxylic acid of this compound using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

-

Add the activated linker solution to the swollen resin and agitate until coupling is complete, as monitored by a ninhydrin test.

-

Wash the resin extensively with DMF to remove excess reagents.

-

-

Initial Fmoc Group Removal:

-

Treat the resin-bound linker with a solution of 20% piperidine in DMF for approximately 20-30 minutes to remove the Fmoc protecting group from the hydrazine nitrogen.

-

Wash the resin thoroughly with DMF to remove piperidine and the fluorenyl byproduct. This step exposes the hydrazine group for coupling of the first amino acid.

-

-

Peptide Chain Elongation:

-

Couple the C-terminal amino acid of the target peptide (which is Fmoc-protected at its N-terminus) to the exposed hydrazine group on the resin using standard coupling reagents (e.g., HATU, HBTU/DIEA).

-

After coupling, wash the resin with DMF.

-

Perform subsequent cycles of Fmoc deprotection (using 20% piperidine in DMF) and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.[8]

-

-

Final Cleavage and Product Isolation:

-

Once the peptide sequence is complete, wash the peptidyl-resin with dichloromethane (DCM) and dry it.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, ethanedithiol) to cleave the peptide from the resin and remove side-chain protecting groups.[2]

-

Precipitate the crude peptide hydrazide from the cleavage solution using cold diethyl ether, centrifuge to form a pellet, and decant the ether.

-

The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Synthesis of 4-Hydrazinobenzoic Acid Precursor

This compound is synthesized from its precursor, 4-hydrazinobenzoic acid. Understanding the synthesis of this precursor is valuable for researchers. The common industrial route involves the diazotization of p-aminobenzoic acid, followed by reduction of the resulting diazonium salt.[9]

This two-step process is efficient and widely used.[9] An alternative four-step method, involving esterification, diazotization, reduction, and final hydrolysis, has also been reported to achieve high overall yields of up to 82%.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | 214475-53-3 | FF49159 [biosynth.com]

- 7. cenmed.com [cenmed.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Fmoc-4-hydrazinobenzoic Acid from 4-aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-4-hydrazinobenzoic acid, a valuable bifunctional linker in peptide synthesis and drug development. The synthesis commences with the readily available starting material, 4-aminobenzoic acid, and proceeds through a two-step conversion to 4-hydrazinobenzoic acid, followed by the final N-protection with the fluorenylmethyloxycarbonyl (Fmoc) group. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid in its practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from 4-aminobenzoic acid is a three-step process:

-

Diazotization of the primary aromatic amine of 4-aminobenzoic acid to form a diazonium salt.

-

Reduction of the diazonium salt to the corresponding hydrazine derivative, 4-hydrazinobenzoic acid.

-

Fmoc Protection of the hydrazine moiety to yield the final product, this compound.

An alternative four-step process involving initial esterification of 4-aminobenzoic acid, followed by diazotization, reduction, and final hydrolysis has also been reported to achieve a high overall yield of 82%.[1][2]

Experimental Protocols

Synthesis of 4-Hydrazinobenzoic Acid

The conversion of 4-aminobenzoic acid to 4-hydrazinobenzoic acid is a well-established procedure involving diazotization followed by reduction.

Step 1: Diazotization of 4-Aminobenzoic Acid

This step converts the primary amino group of 4-aminobenzoic acid into a diazonium salt using sodium nitrite in an acidic medium.[2][3]

-

Materials:

-

4-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized water

-

Ice

-

-

Procedure:

-

Suspend 4-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL) in a beaker.[2]

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.[2]

-

Slowly add concentrated hydrochloric acid (e.g., 0.5 mol, 57.5 mL of 10N HCl) to the cooled suspension.[2]

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 15 g) in water (e.g., 30 mL).[2]

-

Slowly add the sodium nitrite solution to the 4-aminobenzoic acid suspension, maintaining the temperature between 0-5 °C.[2][3]

-

After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization.[2] The resulting solution contains the p-carboxybenzenediazonium chloride intermediate.

-

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to 4-hydrazinobenzoic acid using a suitable reducing agent, such as sodium sulfite or sodium metabisulfite.[2][3]

-

Materials:

-

p-Carboxybenzenediazonium chloride solution (from Step 1)

-

Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅)

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

-

Procedure:

-

In a separate large beaker, prepare a solution of the reducing agent. For example, dissolve sodium metabisulfite in water.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the reducing agent solution. This addition should be done carefully to control the evolution of nitrogen gas.[2]

-

The pH of the reduction medium is crucial; a pH of 7-9 is recommended for efficient reduction with sodium sulfite.[4][5] This can be achieved by the controlled addition of a base, such as sodium hydroxide.

-

After the complete addition of the diazonium salt solution, continue to stir the mixture for a period of time (e.g., 30 minutes) to ensure the reduction is complete.[2]

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-hydrazinobenzoic acid.[2]

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water to remove any inorganic impurities.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or hot water, to yield pure 4-hydrazinobenzoic acid.[2]

-

Synthesis of this compound

The final step involves the protection of the hydrazine group of 4-hydrazinobenzoic acid with the Fmoc group. This is typically achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.

-

Materials:

-

4-Hydrazinobenzoic acid

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃) or another suitable base (e.g., pyridine, triethylamine)

-

Dioxane and water, or Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

-

Procedure (General Schotten-Baumann conditions):

-

Dissolve 4-hydrazinobenzoic acid in a mixture of a suitable organic solvent (e.g., dioxane or THF) and a saturated aqueous solution of sodium bicarbonate (e.g., 2:1 v/v).

-

Dissolve Fmoc-Cl or Fmoc-OSu in the same organic solvent.

-

Slowly add the Fmoc-reagent solution to the 4-hydrazinobenzoic acid solution at room temperature with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours (e.g., 16 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Dilute the reaction mixture with water and adjust the pH to be basic (pH 9) with additional saturated sodium bicarbonate solution.

-

Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-reagent and by-products.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of 4-hydrazinobenzoic acid and its Fmoc-protected derivative.

| Parameter | Value | Reference |

| Reactants for 4-Hydrazinobenzoic Acid Synthesis | ||

| 4-Aminobenzoic Acid | 1.0 molar equivalent | [2] |

| Sodium Nitrite | 1.0 - 1.1 molar equivalents | [2] |

| Hydrochloric Acid (conc.) | 2.5 - 3.0 molar equivalents | [2] |

| Sodium Sulfite/Metabisulfite | 2.0 - 2.5 molar equivalents | [2] |

| Reaction Conditions for 4-Hydrazinobenzoic Acid Synthesis | ||

| Diazotization Temperature | 0 - 5 °C | [2] |

| Reduction Temperature | 10 - 35 °C | [5] |

| Reduction pH | 7 - 9 | [4][5] |

| Yield and Purity | ||

| Overall Yield (4-step process) | 82% | [1] |

| Purity of 4-Hydrazinobenzoic Acid | >98% | [2] |

Table 1: Quantitative data for the synthesis of 4-hydrazinobenzoic acid.

| Parameter | Value | Reference |

| Reactants for Fmoc Protection | ||

| 4-Hydrazinobenzoic Acid | 1.0 molar equivalent | General Protocol |

| Fmoc-Cl or Fmoc-OSu | 1.05 - 1.1 molar equivalents | General Protocol |

| Base (e.g., NaHCO₃) | Excess | General Protocol |

| Reaction Conditions for Fmoc Protection | ||

| Temperature | Room Temperature | General Protocol |

| Physicochemical Properties of this compound | ||

| Molecular Formula | C₂₂H₁₈N₂O₄ | [6] |

| Molecular Weight | 374.4 g/mol | [7] |

| Purity | ≥96% | [7] |

Table 2: Quantitative data and properties of this compound.

Visualization of the Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and the logical workflow of the experimental procedure.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 7. scbt.com [scbt.com]

Fmoc-4-hydrazinobenzoic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4-hydrazinobenzoic acid is a critical building block in solid-phase peptide synthesis (SPPS) and related bioconjugation applications. Its utility is fundamentally linked to its solubility in common organic solvents used in synthesis and its stability during storage and reaction conditions. This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the known behavior of similar Fmoc-protected amino acids and provides detailed experimental protocols for researchers to determine these parameters in their own laboratory settings. This document is intended to be a practical resource for scientists and professionals working with this versatile reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₂O₄[1][2][3][4][5] |

| Molecular Weight | 374.4 g/mol [1][2][4] |

| Appearance | Off-white to light grey solid[1][4] |

| Purity | ≥95% (HPLC)[1] or ≥96%[2][4] |

| Storage Temperature | 0 - 8 °C[1][4] |

Solubility Profile

The solubility of this compound is a critical factor for its effective use in synthesis. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally imparts good solubility in a range of organic solvents.[6]

Qualitative Solubility

Based on the general solubility of Fmoc-protected amino acids, this compound is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis.[6][7]

| Solvent | Solvent Type | Expected Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is a standard solvent for SPPS, and most Fmoc-amino acids exhibit high solubility in it.[6][8] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Similar to DMF, NMP is an excellent solvent for Fmoc-protected amino acids.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds.[8] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Often used in purification (RP-HPLC), but the solubility of some Fmoc-amino acids can be lower compared to DMF or NMP.[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Used in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids can be less than that of DMF or NMP.[6] |

| Water | Polar Protic | Sparingly Soluble | Fmoc-protected amino acids are generally poorly soluble in water.[9] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

For precise solubility data, the shake-flask method is the recommended approach.[6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC-UV to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution.

Stability Profile

The stability of this compound is crucial for its storage and handling during synthetic procedures. The primary point of lability is the Fmoc protecting group, which is designed to be removed under specific basic conditions.

General Stability and Storage

-

Solid State: As a solid, this compound is generally stable when stored in a cool, dry, and dark place. Recommended storage is at 0-8 °C.[1][4]

-

Solution Stability: The stability in solution will depend on the solvent and the presence of any acidic or basic impurities. In anhydrous, neutral aprotic solvents, it is expected to be relatively stable.

Stability to Acidic and Basic Conditions

-

Acidic Conditions: The Fmoc group is known to be stable to acidic conditions, which is a cornerstone of its use in orthogonal peptide synthesis strategies.[10]

-

Basic Conditions: The Fmoc group is labile to basic conditions. Cleavage occurs via a β-elimination mechanism in the presence of a base, typically a secondary amine like piperidine.[11][12] This reaction liberates the free hydrazine and dibenzofulvene, which is trapped by the amine base.[12]

Experimental Protocol: Forced Degradation Study

A forced degradation study can be conducted to identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions. The following is a general protocol that can be adapted.[13]

Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add sodium hydroxide. Keep the solution at room temperature and withdraw samples at various time points for HPLC analysis. Note that this will cause cleavage of the Fmoc group.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add hydrogen peroxide. Keep the solution at room temperature for a defined period, taking samples at intervals for HPLC analysis.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for an extended period. Also, prepare a solution and expose it to heat to study degradation in the solution state.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

Conclusion

This compound is a valuable reagent in peptide chemistry and drug development. While specific quantitative data on its solubility and stability are not extensively documented, its chemical properties can be inferred from the well-established behavior of Fmoc-protected amino acids. It is expected to be highly soluble in polar aprotic solvents like DMF and NMP and stable under acidic conditions, while being readily cleaved by bases. For applications requiring precise knowledge of its solubility and stability limits, the experimental protocols provided in this guide offer a framework for obtaining reliable, quantitative data. This will enable researchers to optimize their synthetic strategies and ensure the quality and integrity of their final products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-(2-Fmoc-hydrazino)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound | 214475-53-3 | FF49159 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 美国GlpBio - 4-(Fmoc-hydrazino)-benzoic acid | Cas# 214475-53-3 [glpbio.cn]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Versatility of Hydrazinobenzoic Acid: A Core Chemical Intermediate in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydrazinobenzoic acid, a bifunctional aromatic organic compound, serves as a pivotal building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring both a reactive hydrazine group and a carboxylic acid moiety, allows for diverse chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of hydrazinobenzoic acid, with a primary focus on the para-isomer (4-hydrazinobenzoic acid), delving into its chemical properties, synthesis, and significant applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile

Hydrazinobenzoic acid exists as a light yellow to light brown crystalline solid.[1][2] The presence of both an acidic carboxylic group and a basic hydrazine group on the same aromatic ring gives it its characteristic properties and reactivity. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 4-Hydrazinobenzoic Acid

| Property | Value | References |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [1][2][3] |

| Appearance | Light yellow to light brown crystalline powder | [1][2] |

| Melting Point | 218 °C (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1][2] |

| pKa | 4.14 ± 0.10 (Predicted) | [1] |

| CAS Number | 619-67-0 | [1] |

The structural features of 4-hydrazinobenzoic acid have been well-characterized using various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data of 4-Hydrazinobenzoic Acid in DMSO-d₆ [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Aromatic protons (ortho to -COOH) |

| ~6.77 | Doublet | 2H | Aromatic protons (ortho to -NHNH₂) |

| ~8.5 (broad) | Singlet | 1H | -COOH |

| ~5.9 (broad) | Singlet | 1H | -NH- |

| ~4.2 (broad) | Singlet | 2H | -NH₂ |

Note: The broad signals for the -COOH, -NH-, and -NH₂ protons are due to chemical exchange and hydrogen bonding.[2]

Table 3: ¹³C NMR Spectroscopic Data of 4-Hydrazinobenzoic Acid [2]

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~152 | C-NHNH₂ |

| ~131 | C (ortho to -COOH) |

| ~122 | C-COOH |

| ~113 | C (ortho to -NHNH₂) |

Table 4: Key Infrared (IR) Spectroscopy Peaks for 4-Hydrazinobenzoic Acid [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 3300-3100 | N-H stretch (hydrazine) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1300 | C-O stretch |

| ~1250 | C-N stretch |

Synthesis of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid is commonly synthesized from 4-aminobenzoic acid via a three-step process involving diazotization, reduction, and hydrolysis.[1][4]

References

The Hydrazine Functional Group in Fmoc-4-hydrazinobenzoic Acid: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4-hydrazinobenzoic acid is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies, particularly in the fields of peptide synthesis and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its utility is centered on the unique reactivity of its hydrazine functional group, which allows for the formation of stable, yet cleavable, hydrazone bonds with carbonyl-containing molecules. This technical guide provides an in-depth exploration of the role of the hydrazine moiety in this compound, detailing its chemical properties, reaction mechanisms, and applications. The guide includes a summary of quantitative data on hydrazone linker stability, detailed experimental protocols for its use, and visualizations of key chemical pathways and workflows.

Introduction to this compound

This compound (Fmoc-HBA) is a versatile chemical tool characterized by three key components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzoic acid moiety, and a hydrazine functional group.[1] The Fmoc group provides a base-labile protecting group for the hydrazine, allowing for its selective deprotection during synthesis.[2] The carboxylic acid on the benzene ring offers a convenient handle for attachment to other molecules, such as amino groups on a solid-phase resin or a biomolecule. However, the core functionality that underpins the utility of Fmoc-HBA in bioconjugation lies in its hydrazine group (-NH-NH2).

The Pivotal Role of the Hydrazine Functional Group

The hydrazine functional group is a potent nucleophile due to the alpha effect, where the presence of an adjacent atom with lone pair electrons (the other nitrogen atom) enhances its nucleophilicity.[3] This heightened reactivity allows it to readily react with electrophilic carbonyl groups of aldehydes and ketones to form a carbon-nitrogen double bond, creating a hydrazone linkage.[2] This reaction is highly specific and can be performed under mild conditions, making it suitable for use with sensitive biomolecules.[4]

Hydrazone Bond Formation: A pH-Sensitive Linkage

The formation of a hydrazone bond is a condensation reaction that proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule.[5] A key characteristic of the hydrazone bond is its pH-dependent stability. While relatively stable at physiological pH (~7.4), the hydrazone linkage is susceptible to hydrolysis under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells (pH 4.5-6.5).[4][6] This pH sensitivity is a critical feature exploited in the design of drug delivery systems, enabling the targeted release of a payload in the acidic microenvironment of tumor cells or within specific cellular organelles.[7]

Quantitative Data on Hydrazone Linker Stability

The stability of the hydrazone bond is a crucial parameter in the design of bioconjugates. It is influenced by the electronic and steric nature of the substituents on both the hydrazine and the carbonyl precursor. The following table summarizes quantitative data on the stability of various hydrazone linkers at different pH values.

| Hydrazone Type | pH | Half-life (t½) | Reference(s) |

| General Hydrazone | 7.0 | 183 hours | |

| 5.0 | 4.4 hours | ||

| Acylhydrazone | 7.4 | >24 hours (<30% degradation) | |

| 7.0 | > 2.0 hours | ||

| 5.0 | Steadily increases over 24 hours | ||

| 5.0 | 2.4 minutes | ||

| Aliphatic Aldehyde-derived Hydrazone | 7.4 | 20 - 150 minutes | [5] |

| 5.5 | < 2 minutes | [5] | |

| Aromatic Aldehyde-derived Hydrazone | 7.4 | > 72 hours | [5] |

| 5.5 | > 48 hours | [5] |

Experimental Protocols

Synthesis of 4-Hydrazinobenzoic Acid

This protocol describes the synthesis of the parent compound, 4-hydrazinobenzoic acid, from p-aminobenzoic acid.

Materials:

-

p-Aminobenzoic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Sodium sulfite

-

Sodium hydroxide

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

Suspend p-aminobenzoic acid (1.0 eq) in water and cool to 0-5 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid (2.5 eq) while maintaining the temperature.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[1]

-

-

Reduction:

-

In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

-

Hydrolysis and Isolation:

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-hydrazinobenzoic acid hydrochloride.

-

Filter the precipitate and wash with cold water.

-

To obtain the free base, dissolve the hydrochloride salt in warm water and neutralize with a solution of sodium hydroxide until precipitation is complete.

-

Filter the 4-hydrazinobenzoic acid, wash with cold water, and dry under vacuum.

-

General Protocol for Fmoc Protection of 4-Hydrazinobenzoic Acid

Materials:

-

4-Hydrazinobenzoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate or Diisopropylethylamine (DIPEA)

-

Dioxane and water, or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-hydrazinobenzoic acid (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Protocol for Antibody-Drug Conjugation using this compound Linker

This protocol outlines a general procedure for conjugating a carbonyl-containing drug to an antibody via a hydrazone linker derived from this compound.

Materials:

-

Antibody (e.g., IgG)

-

This compound N-hydroxysuccinimide (NHS) ester (activated linker)

-

Carbonyl-containing drug (e.g., aldehyde or ketone derivative of a cytotoxic agent)

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0-8.5

-

Dimethyl sulfoxide (DMSO)

-

Piperidine solution (20% in DMF)

-

Acetate buffer, pH 4.5-5.5

-

Aniline (catalyst)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into PBS (pH 8.0-8.5) at a concentration of 5-10 mg/mL.

-

-

Linker Conjugation to Antibody:

-

Dissolve the this compound NHS ester in DMSO.

-

Add the activated linker solution to the antibody solution at a 5- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purify the Fmoc-linker-antibody conjugate by SEC to remove excess linker.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the purified Fmoc-linker-antibody conjugate.

-

Incubate for 10-30 minutes at room temperature.

-

Immediately purify the deprotected hydrazide-linker-antibody conjugate by SEC to remove piperidine and byproducts.

-

-

Hydrazone Ligation:

-

Dissolve the carbonyl-containing payload in DMSO.

-

Add the payload solution and a catalytic amount of aniline (10-50 mM) to the deprotected hydrazide-linker-antibody conjugate in acetate buffer (pH 4.5-5.5).

-

Incubate the reaction for 2-16 hours at room temperature.

-

-

Purification and Characterization:

-

Purify the final antibody-drug conjugate (ADC) by SEC to remove unreacted payload and catalyst.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

Visualizing Key Processes

Chemical Reaction Pathway for Hydrazone Formation

Caption: Mechanism of hydrazone formation from a hydrazine and a carbonyl compound.

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

The hydrazine functional group is the cornerstone of this compound's utility in bioconjugation and drug development. Its enhanced nucleophilicity enables the efficient and specific formation of hydrazone linkages with aldehydes and ketones under mild conditions. The pH-sensitive nature of the resulting hydrazone bond is a particularly advantageous feature, allowing for the design of stimuli-responsive systems that can selectively release their cargo in acidic environments characteristic of tumor tissues and intracellular compartments. A thorough understanding of the reactivity of the hydrazine group and the stability of the hydrazone linkage, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and successful implementation of this compound in the development of novel bioconjugates and targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. 美国GlpBio - 4-(Fmoc-hydrazino)-benzoic acid | Cas# 214475-53-3 [glpbio.cn]

- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Fmoc-4-hydrazinobenzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-4-hydrazinobenzoic acid (Fmoc-HBA) in solid-phase peptide synthesis (SPPS). This linker is a valuable tool for the synthesis of C-terminal peptide hydrazides, which are key intermediates for producing peptide thioesters for native chemical ligation (NCL) and other peptide modifications.

Introduction

This compound is a "safety-catch" linker used in Fmoc-based solid-phase peptide synthesis. The hydrazide linker is stable to the standard piperidine treatments used for Fmoc deprotection and to trifluoroacetic acid (TFA) used for the cleavage of most side-chain protecting groups. This orthogonality allows for the synthesis of fully protected or unprotected peptide fragments. The final cleavage of the peptide from the resin is achieved under mild oxidative conditions, yielding a C-terminal peptide hydrazide.[1][2]

The primary application of peptides synthesized using Fmoc-HBA is in native chemical ligation, a powerful technique for the synthesis of large peptides and proteins. The peptide hydrazide is converted to a highly reactive peptide thioester, which then reacts with another peptide fragment bearing an N-terminal cysteine residue to form a native peptide bond.

Key Applications

-

Synthesis of Peptide C-terminal Hydrazides: The direct product of cleavage from an Fmoc-HBA resin.

-

Preparation of Peptide Thioesters: Peptide hydrazides are readily converted to peptide thioesters, which are crucial for native chemical ligation.[1]

-

Convergent Peptide Synthesis: Facilitates the synthesis of large proteins by ligating smaller, purified peptide fragments.

-

Introduction of C-terminal Modifications: The hydrazide group can be a handle for various chemical modifications.

Quantitative Data Summary

The efficiency of peptide synthesis using hydrazide-based linkers can be influenced by the peptide sequence and coupling conditions. Below is a summary of reported yields.

| Peptide Description | Resin Type | Cleavage Method | Purity | Overall Yield | Reference |

| 40-amino acid GLP-1R agonist "P5" | Fmoc-NHNH-Trityl Tentagel® XV | 95% TFA, 2.5% TIS, 2.5% H₂O | Purified by LC-MS | 17% | [3] |

| Three small model peptides | 4-Fmoc-hydrazinobenzoyl AM resin | Oxidative cleavage with NBS | ~95% (by HPLC) | ~65% | [4] |

| Leu-enkephalin | Hydrazinobenzoic acid linker on NovaGel resin | Not specified | 67% (improved to 78% with Triton-X-100) | Not specified | [5] |

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the overall workflow for SPPS using an Fmoc-HBA linker.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

Fmoc-4-Hydrazinobenzoic Acid: A Versatile Linker for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-4-hydrazinobenzoic acid serves as a highly versatile "safety-catch" linker in solid-phase peptide synthesis (SPPS), enabling the production of C-terminally modified peptides, including peptide aldehydes and cyclic peptides. Its unique hydrazide functionality remains stable throughout standard Fmoc-based chain elongation and is selectively activated under mild oxidative conditions for subsequent cleavage and modification. This allows for a broader range of synthetic strategies compared to standard acid-labile linkers.

The key feature of the 4-hydrazinobenzoic acid linker is its stability to the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) and acidic conditions used for side-chain deprotection (e.g., TFA). Activation of the linker is typically achieved through mild oxidation, which converts the hydrazide into a reactive acyl diazene intermediate. This intermediate can then undergo nucleophilic attack to release the peptide from the resin.

Key Applications:

-

Synthesis of Peptide Aldehydes: Peptide aldehydes are potent inhibitors of various proteases and are valuable tools in drug discovery. The hydrazinobenzoic acid linker allows for the synthesis of peptide chains followed by a final oxidative cleavage step that can be tailored to yield the C-terminal aldehyde.

-

Synthesis of Head-to-Tail Cyclic Peptides: Cyclization of peptides can enhance their conformational stability, receptor affinity, and resistance to enzymatic degradation. This linker facilitates on-resin or solution-phase cyclization strategies. Following linear peptide assembly, the N-terminal Fmoc group is removed, and the exposed amine can attack the activated C-terminal hydrazide, leading to cyclization and concomitant cleavage from the resin.

Data Presentation

The following tables summarize representative quantitative data for peptide synthesis utilizing aryl hydrazide-based linkers. It is important to note that yields and purities are highly sequence-dependent and require optimization for each specific peptide.

| Application | Peptide Sequence (Example) | Cleavage/Cyclization Method | Yield (%) | Purity (%) | Reference |

| Peptide Thioester | Model Peptide | Oxidative cleavage with NBS/Pyridine followed by thiol displacement | ~65 | ~95 | [1] |

| Peptide Aldehyde | Fmoc-GVAIF-H | Oxazolidine formation on hydrophilic resin and subsequent cleavage | 82-87 | Not Specified | [2] |

| Cyclic Peptide | cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu) | On-resin cyclization using DIPCDI/HOAt | Not Specified | High | [3] |

| Long Peptide Hydrazide | 40-mer GLP-1R agonist "P5" | Cleavage from Fmoc-NHNH-Trityl resin | 17 | Not Specified | [4] |

Experimental Protocols

Protocol 1: Preparation of Fmoc-4-Hydrazinobenzoyl-Resin

This protocol describes the loading of this compound onto an aminomethyl-functionalized resin.

Materials:

-

Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Methanol

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.

-

This compound Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10 minutes.

-

Coupling: Add the activated linker solution to the resin. Add DIPEA (6 eq.) and agitate the mixture at room temperature for 4-6 hours.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.

-

Final Washing and Drying: Wash the resin with DMF (5x), DCM (3x), and methanol (3x), and dry under vacuum. The resin is now ready for the coupling of the first amino acid.

Protocol 2: Synthesis of a C-Terminal Peptide Aldehyde

This protocol outlines the synthesis of a peptide aldehyde on the prepared Fmoc-4-hydrazinobenzoyl resin.

Materials:

-

Fmoc-4-hydrazinobenzoyl resin

-

Fmoc-protected amino acids

-

Standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

DIPEA

-

20% Piperidine in DMF

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N-Bromosuccinimide (NBS)

-

Pyridine

-

Anhydrous DCM

Procedure:

-

Peptide Synthesis: Assemble the desired peptide sequence on the Fmoc-4-hydrazinobenzoyl resin using standard Fmoc-SPPS protocols.[5]

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Resin Washing: Wash the peptidyl resin thoroughly with DMF and DCM and dry under vacuum.

-

Oxidative Cleavage to Aldehyde: a. Swell the dried peptidyl resin in anhydrous DCM for 20 minutes. b. In a separate flask, dissolve N-Bromosuccinimide (NBS) (5 eq.) and pyridine (10 eq.) in anhydrous DCM. c. Add the NBS/pyridine solution to the resin and agitate for 10-15 minutes at room temperature.[1] d. Filter the resin and wash with anhydrous DCM. e. The combined filtrate contains the peptide aldehyde.

-

Peptide Precipitation and Purification: a. Evaporate the DCM from the filtrate. b. Precipitate the crude peptide aldehyde by adding cold diethyl ether. c. Purify the peptide aldehyde by reverse-phase HPLC.

Protocol 3: Head-to-Tail Cyclization of a Peptide

This protocol describes the on-resin head-to-tail cyclization of a peptide using the Fmoc-4-hydrazinobenzoyl linker.

Materials:

-

Linear peptidyl-Fmoc-4-hydrazinobenzoyl resin

-

20% Piperidine in DMF

-

DMF, DCM

-

N-Bromosuccinimide (NBS)

-

Pyridine

-

DIPEA

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

-

Linear Peptide Synthesis: Synthesize the linear peptide on the Fmoc-4-hydrazinobenzoyl resin using standard Fmoc-SPPS.

-

N-Terminal Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

On-Resin Cyclization: a. Swell the deprotected peptidyl resin in anhydrous DCM. b. Add a solution of NBS (3 eq.) and pyridine (5 eq.) in anhydrous DCM to the resin and agitate for 7 minutes to activate the linker.[1] c. Wash the resin with anhydrous DCM to remove excess reagents. d. Swell the resin in DMF and add DIPEA (3 eq.). e. Agitate the resin at room temperature for 2-4 hours to facilitate the intramolecular cyclization. Monitor the reaction for completion.

-

Cleavage from Resin: a. Wash the resin with DMF and DCM, then dry under vacuum. b. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the cyclic peptide from any remaining linker fragments and remove side-chain protecting groups.

-

Purification: Precipitate the crude cyclic peptide with cold diethyl ether and purify by RP-HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for Bioconjugation with Fmoc-4-hydrazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-hydrazinobenzoic acid is a versatile heterobifunctional crosslinker employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure incorporates three key functionalities: a fluorenylmethyloxycarbonyl (Fmoc) protected hydrazine, a carboxylic acid, and a phenyl ring. This arrangement allows for a sequential and controlled conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with amine-containing biomolecules, such as the lysine residues on a protein. Subsequent removal of the Fmoc protecting group under mild basic conditions reveals the hydrazine moiety, which can then react with aldehydes or ketones to form a pH-sensitive hydrazone bond. This pH-labile linkage is of particular interest in drug delivery systems designed to release a payload in the acidic microenvironment of tumors or within endosomal compartments.

These application notes provide a detailed protocol for the bioconjugation of a payload to a protein using this compound, covering the activation of the linker, conjugation to the protein, Fmoc deprotection, and final hydrazone formation with an aldehyde-containing payload.

Data Presentation

While specific quantitative data for the conjugation efficiency of this compound is not extensively published, the following table provides representative data for similar bioconjugation reactions involving hydrazone linkages and Fmoc deprotection steps. Researchers should optimize the reaction conditions for their specific application to achieve the desired conjugation efficiency and drug-to-antibody ratio (DAR).

| Parameter | Typical Value/Range | Method of Determination | Notes |

| Linker Activation Efficiency | > 90% | HPLC, LC-MS | Activation of the carboxylic acid with EDC/NHS is generally efficient. |

| Protein Conjugation Yield (Amide Bond Formation) | 70-90% | Protein Assay (e.g., BCA), HPLC | Dependent on protein concentration and linker-to-protein molar ratio.[1] |

| Fmoc Deprotection Efficiency | > 95% | UV-Vis Spectroscopy (monitoring dibenzofulvene adduct) | Typically a very efficient reaction with 20% piperidine in DMF.[2] |

| Hydrazone Formation Efficiency | > 90% (with catalyst) | HPLC, LC-MS, UV-Vis Spectroscopy | Aniline can catalyze the reaction, leading to high yields.[3][4] |

| Final Conjugate Purity | > 95% | SEC-HPLC, HIC-HPLC | Purification is crucial to remove unreacted components.[5] |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, Mass Spectrometry | Can be controlled by adjusting the molar ratio of linker to antibody.[5][6] |

| Hydrazone Bond Stability (Half-life) | pH 7.4: > 24 hourspH 5.0: minutes to hours | HPLC, LC-MS | Demonstrates the pH-sensitive nature of the linkage.[7] |

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.5 equivalents relative to the amine-containing molecule) in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS ester. The activated linker solution is now ready for conjugation.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol details the conjugation of the activated this compound to a protein (e.g., an antibody) via its primary amines (lysine residues).

Materials:

-

Protein solution (e.g., antibody in PBS, pH 7.4)

-

Activated this compound solution (from Protocol 1)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

-

Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.

-

Slowly add the activated this compound solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is recommended to achieve a desired drug-to-antibody ratio (DAR).[7]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester.

-

Purify the Fmoc-protected linker-protein conjugate using SEC or dialysis to remove unreacted linker and byproducts.

Protocol 3: Fmoc Deprotection of the Linker-Protein Conjugate

This protocol describes the removal of the Fmoc protecting group to expose the hydrazine functionality.

Materials:

-

Fmoc-protected linker-protein conjugate

-

20% (v/v) Piperidine in DMF

-

Purification system (e.g., SEC)

Procedure:

-

To the purified Fmoc-linker-protein conjugate, add a solution of 20% piperidine in DMF. The final concentration of DMF should be kept as low as possible to avoid protein denaturation, or the buffer can be exchanged to a more organic-tolerant one if the protein is stable.

-

Incubate the reaction for 10-30 minutes at room temperature.[7]

-

Immediately purify the deprotected hydrazino-linker-protein conjugate by SEC to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 4: Hydrazone Formation with an Aldehyde- or Ketone-Containing Payload

This protocol details the final step of conjugating the deprotected hydrazino-linker-protein with a payload containing an aldehyde or ketone group.

Materials:

-

Deprotected hydrazino-linker-protein conjugate

-